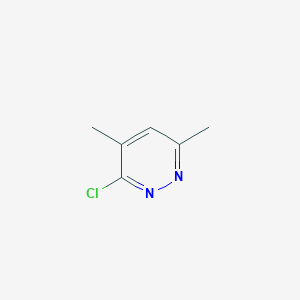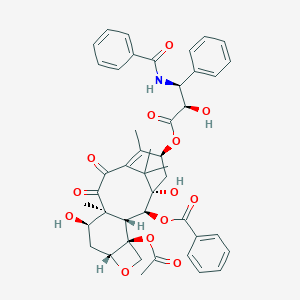![molecular formula C7H5NOS B176144 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate CAS No. 42715-25-3](/img/structure/B176144.png)
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Biochemische Und Physiologische Effekte
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and also inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is its potential as a fluorescent probe in biological imaging. It has also been found to have potential as a therapeutic agent for cancer and inflammatory diseases. However, the limitations of this compound include its low solubility in water and its cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate. One of the areas of interest is the development of new synthesis methods to increase the yield of the compound. Another area of research is the study of its potential as a therapeutic agent for various diseases. Additionally, the use of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate in organic electronics and photovoltaic devices is an area of growing interest. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminopyridine with thioamide followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-aminopyridine with thioamide in the presence of iodine and sodium hydroxide. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been found to have potential as a fluorescent probe in biological imaging. In addition, this compound has been studied for its potential use in organic electronics and photovoltaic devices.
Eigenschaften
CAS-Nummer |
42715-25-3 |
|---|---|
Produktname |
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate |
Molekularformel |
C7H5NOS |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
[1,3]thiazolo[3,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-5-10-7-3-1-2-4-8(6)7/h1-5H |
InChI-Schlüssel |
LBZZCSOXKDQZEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=S=CC(=O)N2C=C1 |
Kanonische SMILES |
C1=CC2=S=CC(=O)N2C=C1 |
Andere CAS-Nummern |
42715-25-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)